Cas no 2104643-87-8 (1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)-)

1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)- structure
2104643-87-8 structure
Product Name:1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)-
CAS No:2104643-87-8
MF:C5H9N5O
MW:155.157859563828
CID:5294076
Update Time:2025-07-09

1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)-
    • Inchi: 1S/C5H9N5O/c1-3(6)4(11)5-7-8-9-10(5)2/h3H,6H2,1-2H3/t3-/m1/s1
    • InChI Key: PYGXZTDMLUUTBN-GSVOUGTGSA-N
    • SMILES: C(C1N(C)N=NN=1)(=O)[C@H](N)C

1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)- Pricemore >>

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Additional information on 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)-

1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)-, with the CAS number 2104643-87-8, has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its (2R) configuration and the presence of a tetrazole moiety, exhibits intriguing chemical and biological properties that make it a subject of intense research interest.

The molecular structure of 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)- consists of an isopropyl ketone backbone substituted with an amino group at the second carbon and a 1-methyl-1H-tetrazole ring at the first carbon. This unique arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The (2R) configuration further specifies its stereochemical orientation, which is crucial for its biological activity and interactions with target molecules.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The tetrazole ring is known for its versatility in medicinal chemistry, often serving as a pharmacophore in drug design. Compounds containing tetrazole moieties have demonstrated efficacy in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a methyl group on the tetrazole ring enhances its stability and reactivity, making it an attractive scaffold for further derivatization.

One of the most compelling aspects of 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)- is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced biological activity. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of specific enzymatic targets involved in disease pathways. The amino group at the second carbon provides a handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

The synthesis of 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)- involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The key steps typically include the condensation of appropriate precursors to form the ketone core, followed by functionalization with the amino group and the introduction of the tetrazole moiety. Advances in catalytic processes have enabled more efficient and scalable synthesis routes, making this compound more accessible for research purposes.

The chemical reactivity of 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (2R)- is another area of active investigation. The presence of both an amino group and a ketone functionality allows for diverse chemical transformations, including nucleophilic additions, condensations, and cyclizations. These reactions can be harnessed to create new derivatives with tailored properties for various applications. For example, coupling reactions with carboxylic acids or esters can yield amides or esters that may exhibit different biological activities compared to the parent compound.

In the realm of drug discovery, 1-Propanone, 2-amino-1-(1-methyl-1H-tetrazol-5-yl)-, (CAS no. 2104643-87-8) has emerged as a promising scaffold for developing novel therapeutics. Its unique structural features make it a versatile intermediate that can be modified to target specific disease mechanisms. Researchers are exploring its potential in treating neurological disorders by modulating neurotransmitter pathways or in combating infectious diseases by interfering with microbial biofilm formation.

The impact of this compound extends beyond pharmaceuticals into materials science and specialty chemicals. Its ability to undergo selective functionalization makes it valuable for designing polymers with enhanced mechanical or thermal properties. Additionally, tetrazole-containing polymers have shown promise in applications requiring high energy storage or controlled degradation rates, such as biodegradable packaging materials or smart coatings.

Recent advancements in computational chemistry have further accelerated the discovery process involving compounds like (2R)-N-(tert-Butoxycarbonyl)-4-(tetrazolothiazolamido)butanamide derivatives derived from CAS no 2104643. Molecular modeling studies have provided insights into how structural modifications influence biological activity, guiding researchers toward more effective drug candidates without extensive experimental screening.

The environmental impact of synthesizing and using this compound is also an area of growing concern among researchers. Efforts are underway to develop greener synthetic routes that minimize waste generation while maintaining high yields and purity standards.* These sustainable practices align with broader industry trends aimed at reducing the ecological footprint of chemical manufacturing processes.*

In conclusion, 2104643 CAS number product name - N-Boc-L-proline amide derivative featuring tetrazole moiety -(S)-(+) configuration - plays a significant role across multiple scientific disciplines.* Its unique chemical properties offer numerous opportunities for innovation, particularly in pharmaceutical development where it serves as an effective scaffold.* As research continues, we can expect even more exciting applications emerging from this versatile compound.*

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